
methyl 4-formyl-3,5-dimethoxybenzoate
Übersicht
Beschreibung
Methyl 4-formyl-3,5-dimethoxybenzoate (MFDM) is a synthetic compound that has been extensively studied in the scientific community due to its potential applications in a variety of fields. MFDM has been studied for its ability to act as a catalyst, its ability to form polymers, and its ability to act as a reagent in organic synthesis. In addition, MFDM has been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent, an antifungal agent, and an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
Methyl 4-formyl-3,5-dimethoxybenzoate and its derivatives are synthesized through various methods for different scientific applications. For instance, the alkylation and annulation reactions of methyl 3,5-dimethoxybenzoate lead to the production of 3,5-dimethoxyphthalic anhydride, which is utilized in synthesizing substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007). Similarly, the Vilsmeier-Haak formylation process is used to synthesize specific derivatives of 3,5-dimethylpyrazoles, demonstrating the compound's versatility in chemical synthesis (O. S. Attaryan et al., 2006).
Chemical Properties
The compound and its derivatives, such as 3,5-dimethoxybenzaldehyde, are studied for their chemical properties. One research synthesized 3,5-dimethoxybenzaldehyde from 3,5-dihydroxybenzoic acid using MnOx/y-Al2O3 catalysts, showcasing the compound's chemical reactivity and potential in synthesis processes (Y. Xiu, 2003).
Biomedical Research Applications
Anticancer Activities
Compounds derived from methyl 4-formyl-3,5-dimethoxybenzoate have been explored for their potential in anticancer activities. A study on 4-(2′-hydroxybenzoyl) and 4-(2′-hydroxynaphthoyl) thiabenzene-1-methyl-1-oxides, prepared from dimethylsulfoxoniummethylide reactions, showed promising results against lung cancer cell lines (S. Sathish Kumar et al., 2018).
Fluorescent Properties
The fluorescent properties of certain complexes derived from methyl 4-formyl-3,5-dimethoxybenzoate derivatives have been studied, indicating the compound's usefulness in fluorescent tagging and imaging. For example, a complex with 3,5-dimethoxy benzaldehyde 5-methyl-4-isoxazole-formyl hydrazone exhibited significant fluorescence, suggesting its potential in various scientific applications (Jin Yan-xian, 2009).
Eigenschaften
IUPAC Name |
methyl 4-formyl-3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPXMCQKARKRGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-3,5-dimethoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




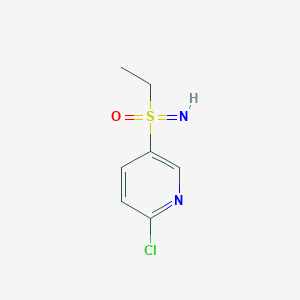

![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)
![2,2-difluoro-12-methyl-1lambda5,3-diaza-2-borapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-1(20),4(9),10,12,14-pentaen-1-ylium-2-uide](/img/structure/B6603952.png)
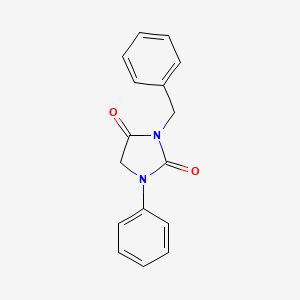
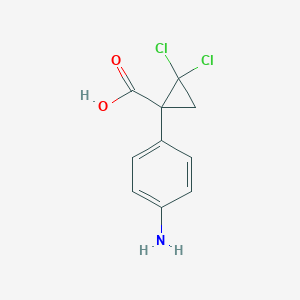
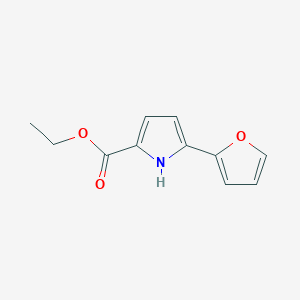
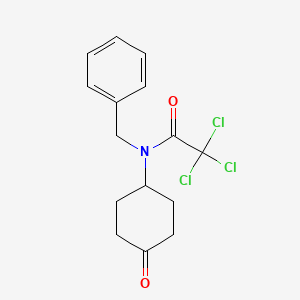

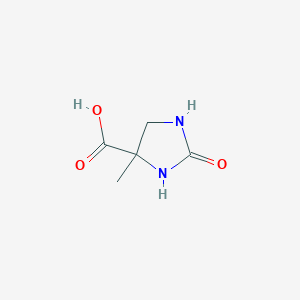
![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)

